4-chloro-N-phenylpyrazole-1-carboxamide
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Overview
Description
4-chloro-N-phenylpyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family. The presence of a chloro group and a phenyl group in the structure of this compound enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-phenylpyrazole-1-carboxamide typically involves the reaction of 4-chloropyrazole with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield . The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors . This method allows for better control over reaction parameters and improves the overall efficiency of the process . The use of automated systems and advanced purification techniques further enhances the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-phenylpyrazole-1-carboxamide undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-phenylpyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes . For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition results in the disruption of energy production in cells, leading to cell death .
Comparison with Similar Compounds
4-chloro-N-phenylpyrazole-1-carboxamide can be compared with other similar compounds such as:
N-phenylpyrazole-1-carboxamide: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
4-bromo-N-phenylpyrazole-1-carboxamide: Contains a bromo group instead of a chloro group, leading to variations in its chemical and biological properties.
4-methyl-N-phenylpyrazole-1-carboxamide: Contains a methyl group, which affects its solubility and reactivity.
The presence of the chloro group in this compound makes it unique and enhances its overall reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H8ClN3O |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-chloro-N-phenylpyrazole-1-carboxamide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-12-14(7-8)10(15)13-9-4-2-1-3-5-9/h1-7H,(H,13,15) |
InChI Key |
LOLBOBNEWUKRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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